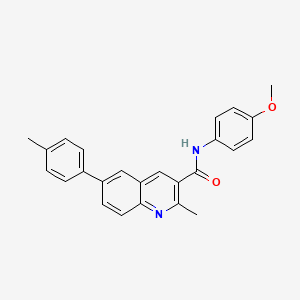

2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-methyl-6-(4-methylphenyl)quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c1-16-4-6-18(7-5-16)19-8-13-24-20(14-19)15-23(17(2)26-24)25(28)27-21-9-11-22(29-3)12-10-21/h4-15H,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBQKEZUVPCLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)NC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide typically involves multi-step organic reactions. One common approach might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Substitution Reactions: Introducing the methyl and p-tolyl groups through Friedel-Crafts alkylation.

Carboxylation: Adding the carboxylic acid group via carboxylation reactions.

Amidation: Finally, the carboxylic acid group can be converted to the amide using reagents like thionyl chloride followed by reaction with 4-methoxyaniline.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Dihydroquinolines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the effectiveness of quinoline derivatives, including 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide, in targeting cancer cell lines. The compound has been evaluated for its cytotoxic effects against various cancer types, particularly breast cancer (MCF-7) and leukemia (K562) cell lines.

Key Findings:

- Selectivity : The compound demonstrated a higher selectivity for cancer cells over non-cancerous cells (HEK293), attributed to its ability to remain unionized in the acidic environment typical of tumor tissues .

- Mechanism of Action : The quinoline structure allows for interactions with biological targets involved in cell proliferation and apoptosis pathways, making it a candidate for further development as an anticancer agent .

Antimalarial Properties

The antiplasmodial activity of quinoline derivatives has been extensively studied, with promising results for compounds similar to 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide. These compounds have shown moderate potency against Plasmodium falciparum, the causative agent of malaria.

Case Study:

A series of quinoline-4-carboxamides were optimized for their pharmacokinetic properties and demonstrated excellent oral efficacy in murine models of malaria. The lead compounds exhibited low nanomolar potency and significant reductions in parasitemia after treatment .

SIRT3 Inhibition

Quinoline derivatives have also been investigated as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. Compounds designed from the quinoline scaffold, including variations similar to 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide, have shown selectivity towards SIRT3 inhibition.

Research Insights:

- Selectivity : Molecule P6 from a related series exhibited selective inhibition over other sirtuins (SIRT1 and SIRT2), indicating potential therapeutic applications in leukemia treatment .

- Binding Studies : Molecular docking studies elucidated the binding interactions within the active site of SIRT3, providing insights into the design of more potent inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structural modifications that enhance the biological activity of quinoline derivatives is crucial for drug development. The SAR studies have focused on optimizing substituents on the quinoline ring to improve potency and selectivity.

Observations:

- Substituent Effects : Variations in the R groups attached to the quinoline core significantly influenced lipophilicity and solubility, which are critical for bioavailability.

- Potency Improvements : Certain modifications resulted in compounds with improved aqueous solubility and reduced clearance rates in hepatic microsomes, enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Substituents: 4-chlorophenyl at position 2, 4-methoxyphenyl at position 3, amino at position 3.

- Synthesis : PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF with K₂CO₃ .

- Physicochemical Properties: Melting point = 223–225°C (ethanol); amino group increases polarity compared to amides.

- Activity: Not explicitly reported, but amino-quinoline derivatives often exhibit antimicrobial or anticancer activity .

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

- Substituents : 4-chlorophenyl at position 2, 3,4-dimethoxyphenyl at position 4, methoxy at position 4.

- Synthesis : One-pot three-component strategy with oxidative dehydrogenation .

- Activity : Designed as a bioactive molecule; dimethoxy groups may enhance binding to hydrophobic pockets in targets .

4-[(3-Methoxyphenyl)amino]-2-methylquinoline-6-carboximidamide (MQC)

- Substituents: 3-methoxyphenylamino at position 4, carboximidamide at position 5.

Physicochemical Properties

- Furan/thiophene-based amides () show lower logP (~2.1–3.0) due to smaller aromatic systems .

Stability and Reactivity

- Amide vs. Ester/Carboxylic Acid: The target compound’s amide bond offers greater hydrolytic stability than esters (e.g., ’s carboxylic acid derivative) but less than ethers (e.g., 4k’s amino group) .

- Methoxy Group Effects : Para-methoxy groups (target compound) improve metabolic stability compared to ortho/meta positions .

Biological Activity

2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a quinoline core substituted with a methyl group, a p-tolyl group, and a 4-methoxyphenyl amide. The structural complexity contributes to its varied biological activities.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, quinoline derivatives have shown effective inhibition against Mycobacterium tuberculosis, with some derivatives displaying MIC values as low as 12.5 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide | M. tuberculosis | TBD |

| Quinoline Derivative 5n | M. tuberculosis | 12.5 |

Antiplasmodial Activity

The antiplasmodial activity of quinoline derivatives has been well-documented. A series of quinoline-4-carboxamides were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with EC50 values around 120 nM . These compounds were optimized to improve their pharmacokinetic profiles and efficacy in vivo.

| Compound | EC50 (nM) | ED90 (mg/kg) |

|---|---|---|

| Lead Compound from Quinoline Series | 120 | <1 |

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Compounds based on the quinoline scaffold have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT-116 (Colorectal Cancer) | Quinoline Derivative q8 | TBD |

| MCF-7 (Breast Cancer) | Quinoline Derivative q9 | TBD |

The mechanisms underlying the biological activities of quinoline derivatives are multifaceted:

- Inhibition of Enzymatic Activity : Many quinolines inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation, such as InhA in M. tuberculosis .

- Interference with Nucleic Acid Synthesis : Some compounds affect DNA synthesis and replication, thereby exerting cytotoxic effects on rapidly dividing cells .

- Modulation of Immune Response : Quinoline derivatives can influence cytokine generation and immune cell activation, enhancing host defense mechanisms against infections .

Case Studies

Several case studies illustrate the promising biological activities of quinoline derivatives:

- Antitubercular Screening : A study synthesized various quinoline-triazole hybrids, revealing that specific substitutions significantly enhanced their antitubercular efficacy compared to traditional drugs like Isoniazid .

- Anticancer Efficacy : Research demonstrated that certain 4-carboxyquinolone derivatives exhibited potent cytotoxicity against human cancer cell lines, indicating their potential as multi-target agents in cancer therapy .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of the title compound?

Answer:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1697 cm⁻¹, O-H stretch at ~3574 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions. For quinoline derivatives, methoxy groups appear as singlets (~3.93 ppm for OCH₃), aromatic protons show splitting patterns (e.g., 7.35–8.71 ppm), and carboxylic protons may appear as broad signals .

- Mass Spectrometry : Determine molecular weight and fragmentation patterns (e.g., TOF mass for quinoline derivatives reported as [M+H]⁺ peaks) .

Table 1: Example Spectroscopic Data for Analogous Quinoline Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid | 1697 (C=O), 3574 (O-H) | 3.93 (s, OCH₃), 7.35–8.71 (aromatic) | |

| 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid | - | 7.56 (br s), 8.27 (d, J=9.1 Hz) |

Q. What are the key considerations for synthesizing the title compound?

Answer:

- Multi-Step Synthesis : Use Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) to introduce aryl groups at specific positions .

- One-Pot Strategies : Combine Friedlander annulation and oxidative dehydrogenation for efficiency (e.g., 3-component reactions) .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc eluent) and recrystallization (ethanol or n-hexane/EtOAc) to isolate pure products .

Q. How should the compound be stored to ensure stability?

Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in a dry, ventilated area at 2–8°C .

- Handling : Avoid exposure to moisture, static discharge, and high temperatures (>50°C) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactive sites?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d') to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, NBO analysis can reveal donor-acceptor interactions in quinoline cores .

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability (e.g., 10–100 ns simulations in explicit solvents) .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., antimicrobial assays in Gram-positive vs. Gram-negative bacteria) .

- Metabolic Stability Tests : Assess liver microsome stability to rule out false negatives from rapid degradation .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., P-glycoprotein ATPase activity for efflux pump inhibitors) to validate mechanisms .

Q. How can synthetic yield be optimized in multi-step reactions?

Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (PCy₃) to enhance coupling efficiency .

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

- Reaction Monitoring : Employ TLC or HPLC to track progress and minimize side products .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.